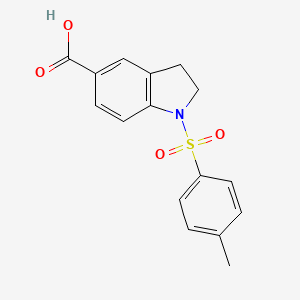

1-Tosylindoline-5-carboxylic Acid

Description

1-Tosylindoline-5-carboxylic Acid is an indoline derivative featuring a tosyl (p-toluenesulfonyl) group at the 1-position and a carboxylic acid moiety at the 5-position of the indoline ring. Indoline, a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring, serves as a versatile scaffold in medicinal chemistry. This compound is primarily used in research as an intermediate for synthesizing bioactive molecules, though specific applications require further exploration .

Properties

Molecular Formula |

C16H15NO4S |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

1-(4-methylphenyl)sulfonyl-2,3-dihydroindole-5-carboxylic acid |

InChI |

InChI=1S/C16H15NO4S/c1-11-2-5-14(6-3-11)22(20,21)17-9-8-12-10-13(16(18)19)4-7-15(12)17/h2-7,10H,8-9H2,1H3,(H,18,19) |

InChI Key |

UCQUEFMKZBDXQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Tosylindoline-5-carboxylic Acid typically involves the following steps:

Chemical Reactions Analysis

1-Tosylindoline-5-carboxylic Acid undergoes several types of chemical reactions:

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The carboxylic acid group can undergo hydrolysis to form esters or amides.

Scientific Research Applications

1-Tosylindoline-5-carboxylic Acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Tosylindoline-5-carboxylic Acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues of Indoline Carboxylic Acids

The following table compares key structural and physicochemical properties of 1-Tosylindoline-5-carboxylic Acid with related indoline and heterocyclic carboxylic acid derivatives:

*Calculated based on structural similarity to 1-Acetylindoline-5-carboxylic Acid and tosyl group mass.

Research and Application Insights

- Medicinal Chemistry : Indole-2-carboxylic acid derivatives (e.g., 3-substituted 1H-indole-2-carboxylic acids) exhibit selective antagonism of CysLT1 receptors, highlighting the importance of substituent positioning and electronic effects in drug design .

- Safety Profiles: SDS data for related compounds (e.g., 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid) emphasize standard lab precautions: use PPE, avoid inhalation, and consult safety sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.